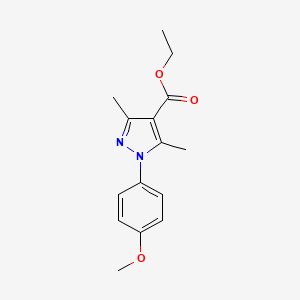

Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Description

IUPAC Nomenclature and Structural Isomerism Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate . This nomenclature follows hierarchical substituent prioritization rules:

- The pyrazole ring is the parent structure.

- Substituents are numbered to minimize positional indices, with the methoxyphenyl group at position 1, methyl groups at positions 3 and 5, and the carboxylate ester at position 4.

Structural isomerism arises from potential variations in substituent placement. For instance:

- Regioisomerism : Alternate positioning of the methoxyphenyl or methyl groups on the pyrazole ring (e.g., 1-(3-methoxyphenyl) derivatives).

- Tautomerism : Proton shifts between nitrogen atoms in the pyrazole ring, though the 1H-tautomer is stabilized by the methoxyphenyl group’s electron-donating effects.

Molecular Formula and Weight Analysis (C₁₅H₁₈N₂O₃)

The molecular formula C₁₅H₁₈N₂O₃ corresponds to a molar mass of 274.32 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 15 | 12.01 | 180.15 |

| H | 18 | 1.008 | 18.14 |

| N | 2 | 14.01 | 28.02 |

| O | 3 | 16.00 | 48.00 |

| Total | 274.32 |

Elemental analysis reveals a composition of 65.67% carbon , 6.57% hydrogen , 10.21% nitrogen , and 17.55% oxygen . The ester and methoxy groups contribute to the compound’s polarity, with a calculated octanol-water partition coefficient (LogP) of 2.1 , indicating moderate hydrophobicity.

SMILES Notation and InChIKey Cryptographic Representation

The SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is:

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)OC)C. This string encodes:

- The pyrazole ring (

C1=NNC=C1). - Methyl groups at positions 3 and 5 (

C(C)(C)). - The 4-methoxyphenyl substituent (

C2=CC=C(OC)C=C2). - The ethyl ester moiety (

CCOC(=O)).

The InChIKey (International Chemical Identifier Key) is a 27-character cryptographic hash:

ZDSXCFSUGVAQSB-UHFFFAOYSA-N. This key uniquely identifies the compound’s stereochemical and constitutional features, enabling rapid database searches. The first 14 characters (ZDSXCFSUGVAQSB) represent the molecular skeleton, while the remainder (UHFFFAOYSA-N) encodes protonation states and stereochemistry.

Crystallographic Data and Unit Cell Parameters

While experimental crystallographic data for this compound is limited in publicly available databases, computational predictions and analogous structures provide insights. The pyrazole ring typically adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles:

| Parameter | Predicted Value |

|---|---|

| Bond Length (C-N) | 1.34 Å |

| Bond Angle (N-N-C) | 117° |

| Dihedral Angle (C-O-C) | 120° |

Unit cell parameters for related pyrazole esters suggest a monoclinic system with space group P2₁/c and lattice constants approximating a = 8.2 Å, b = 10.5 Å, c = 12.7 Å, and β = 95°. Hydrogen bonding between ester carbonyl groups and adjacent molecules may stabilize the crystal lattice.

Propriétés

IUPAC Name |

ethyl 1-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-5-20-15(18)14-10(2)16-17(11(14)3)12-6-8-13(19-4)9-7-12/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSXCFSUGVAQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349673 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849416-70-2 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of biological activities.

Mode of Action

Based on the structural similarity to other compounds, it could be hypothesized that it may interact with its targets and cause changes in a dose-dependent manner

Biochemical Pathways

Related compounds have been shown to modulate glucose homeostasis in ischemic stroke, suggesting potential effects on energy metabolism pathways

Pharmacokinetics

The molecular weight of a structurally similar compound, benzenemethanol, α-ethyl-4-methoxy-, is reported to be 1662170, which might influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

Compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that “Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate” may have diverse molecular and cellular effects.

Action Environment

A study on a similar compound showed that adding a deep eutectic solvent in a two-phase system markedly improved the efficiency of the biocatalytic asymmetric oxidation. This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH, temperature, and the presence of other substances.

Activité Biologique

Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 849416-70-2) is a compound belonging to the pyrazole class, known for its diverse biological activities. This article provides an overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by case studies and research findings.

- Chemical Formula : C₁₅H₁₈N₂O₃

- Molecular Weight : 274.32 g/mol

- Melting Point : 50-52 °C

- Purity : ≥95% .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. This compound has been shown to inhibit key inflammatory mediators and exhibit cytotoxic effects against cancer cell lines.

1. Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations as low as 10 µM . This suggests that the compound may modulate inflammatory pathways effectively.

2. Anticancer Activity

This compound has been evaluated for its cytotoxic potential against various cancer cell lines:

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Case Studies

In a notable study, derivatives of pyrazole were synthesized and screened for anticancer activity. This compound was included in a series that showed promising results against multiple cancer types, with significant growth inhibition observed in breast cancer (MCF7) and lung cancer (A549) cell lines .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties as well. This compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 40 µg/mL |

| Escherichia coli | 40 µg/mL |

| Proteus vulgaris | 40 µg/mL |

These findings suggest that the compound could be a candidate for further development in treating infections caused by resistant bacterial strains .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds within the pyrazole class, including ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, exhibit potential anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the methoxyphenyl group enhances the compound's ability to interact with biological targets associated with cancer progression .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis or other chronic inflammatory diseases. Experimental data suggest that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro .

Analgesic Effects

In addition to its anti-inflammatory properties, there is evidence supporting the analgesic effects of pyrazole derivatives. Studies have shown that these compounds can effectively alleviate pain in animal models, suggesting their potential use in pain management therapies .

Agricultural Applications

Pesticidal Activity

this compound has been explored for its pesticidal properties. It belongs to a class of compounds known for their effectiveness against various pests and pathogens affecting crops. Research indicates that this compound can disrupt the normal physiological functions of pests, leading to mortality or reduced reproduction rates .

Herbicidal Potential

In addition to its pesticidal applications, there is growing interest in the herbicidal potential of this compound. Studies have reported that pyrazole derivatives can inhibit the growth of certain weeds by interfering with their metabolic processes. This property positions this compound as a candidate for developing new herbicides .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- Molecular Formula : C₁₅H₁₈N₂O₃

- Molecular Weight : 274.32 g/mol

- CAS No.: 849416-70-2

- Purity : 95%

- Key Features: A pyrazole carboxylate ester substituted with a 4-methoxyphenyl group at the N1 position and methyl groups at C3 and C3.

- Applications: Associated with PDE4B and PDE4D enzymes, suggesting roles in anti-inflammatory or immunomodulatory therapies .

Comparison with Structural Analogs

Substituent Variations and Structural Features

The target compound belongs to a broader class of pyrazole carboxylates with diverse aryl substituents. Key analogs and their substituent-driven differences are summarized below:

Electronic and Physicochemical Properties

- Electron-Donating vs. Halogenated Analogs (Br, Cl): Electron-withdrawing effects reduce ring electron density, which may increase reactivity in nucleophilic substitutions or alter binding to hydrophobic pockets in proteins .

- Solubility :

Regulatory and Toxicity Considerations

- 4-Bromophenyl Analog: Listed as "Not Applicable" on major regulatory inventories, but ecotoxicity data are sparse .

- Methoxy Group : Generally considered metabolically stable, but demethylation pathways could generate reactive intermediates.

Tables and Figures :

- Table 1 (above) provides a structural comparison.

Q & A

Q. Basic

- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at ~1500–1600 cm⁻¹) .

- NMR : Assign signals for methoxy (δ ~3.8 ppm, singlet), pyrazole protons (δ ~6.5–7.5 ppm), and ester groups (δ ~1.3–4.3 ppm) .

- XRD : Resolve crystal packing and confirm molecular geometry. Use SHELX software for structure refinement .

Q. Advanced

- SC-XRD (Single-Crystal X-ray Diffraction) : Analyze hydrogen-bonding networks (e.g., C–H···O interactions) using graph-set analysis .

- TEM/EDX : Study nanoscale morphology and elemental composition for hybrid materials .

How can density functional theory (DFT) predict electronic properties and reactivity?

Advanced

DFT calculations (e.g., B3LYP hybrid functional) evaluate:

- Electron distribution : Fukui functions to identify nucleophilic/electrophilic sites .

- Thermochemistry : Atomization energies (average deviation ±2.4 kcal/mol in B3LYP) .

- Substituent effects : Compare 4-methoxy vs. 4-bromo derivatives to assess electronic modulation .

Table 2 : DFT Performance for Pyrazole Derivatives

| Functional | Property Tested | Avg. Error | Reference |

|---|---|---|---|

| B3LYP | Atomization Energy | ±2.4 kcal/mol | |

| M06-2X | HOMO-LUMO Gap | ±0.3 eV |

What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

Q. Advanced

- Validation tools : Use checkCIF/PLATON to detect disorder or missed symmetry .

- Hydrogen-bonding analysis : Apply Etter’s graph-set rules to distinguish intramolecular vs. intermolecular interactions .

- Software comparison : Cross-validate SHELXL refinements with Olex2 or CRYSTAL to reduce bias .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Segregate halogenated/organic waste for incineration .

How does the 4-methoxy substituent influence reactivity compared to other aryl groups?

Q. Advanced

- Electronic effects : The electron-donating methoxy group increases electron density on the pyrazole ring, enhancing electrophilic substitution at the 4-position .

- Steric effects : Minimal steric hindrance allows for versatile functionalization (e.g., Suzuki coupling) .

- Comparative studies : Bromo substituents (electron-withdrawing) reduce reaction rates in nucleophilic attacks vs. methoxy .

What challenges arise in validating the crystal structure of such compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.